2-(二氟甲氧基甲基)哌啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

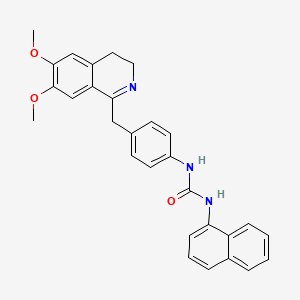

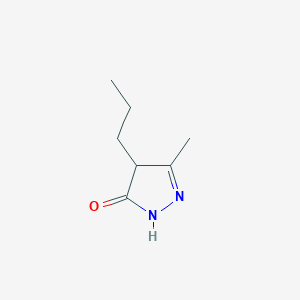

“2-(Difluoromethoxymethyl)piperidine” is a piperidine derivative. Piperidine is a six-membered heterocyclic system and is a pivotal cornerstone in the production of drugs . Piperidine derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Synthesis Analysis

Piperidine derivatives are synthesized through various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Molecular Structure Analysis

The molecular structure of “2-(Difluoromethoxymethyl)piperidine” is represented by the InChI code 1S/C7H13F2NO/c8-7(9)11-5-6-3-1-2-4-10-6/h6-7,10H,1-5H2 . This indicates that the compound contains carbon ©, hydrogen (H), fluorine (F), nitrogen (N), and oxygen (O) atoms.

Chemical Reactions Analysis

Piperidine derivatives are involved in various chemical reactions. They are utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic, and/or anticoagulant agents .

Physical And Chemical Properties Analysis

The physical form of “2-(Difluoromethoxymethyl)piperidine” is liquid . The storage temperature is 4 degrees Celsius .

科学研究应用

合成和制药构件

2-(二氟甲氧基甲基)哌啶及其衍生物已被广泛探索用于合成有机化学,以构建复杂分子。一项值得注意的研究是哌啶生物碱的三氟取代类似物的非对映选择性合成,证明了该化合物在制备单、二和三取代哌啶类似物中的用途。这项研究突出了该化学物质在创造具有重要药学意义的结构方面的潜力,为复杂的分子支架提供了一条简化的途径(Bariau et al., 2006)。

抗菌和抗癌应用

与 2-(二氟甲氧基甲基)哌啶密切相关的哌啶衍生物已显示出有希望的抗菌和抗癌特性。例如,哌啶,一种衍生物,已被研究其对环丙沙星对金黄色葡萄球菌(包括耐甲氧西林菌株)的增强作用,表明其在增强抗生素功效中的作用(Khan et al., 2006)。此外,最近的评论突出了哌啶和哌啶的抗癌潜力,展示了它们通过调节关键信号通路和抑制细胞迁移对多种癌症的活性(Mitra et al., 2022)。

化学合成和表征

哌啶衍生物的化学多功能性允许它们应用于各种合成方法,例如从 α,β-不饱和酰胺方便地合成取代哌啶酮。这种方法证明了该化合物在去平面碱、塔卡莫宁和帕罗西汀等复杂分子的形式合成中的用途,展示了其在药物化学中的作用(Takasu et al., 2005)。

腐蚀抑制

除了制药应用之外,一些哌啶衍生物已被研究其在腐蚀抑制中的潜力。对某些哌啶衍生物的量子化学和分子动力学模拟研究提供了对它们在金属表面吸附行为的见解,突出了它们在保护金属免受腐蚀方面的用途(Kaya et al., 2016)。

作用机制

Target of Action

Piperidine derivatives, which include this compound, are known to be important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals .

Mode of Action

It is presumed that piperidine compounds interact with the olfactory system consisting of odorant receptors (ors) that need a common co-receptor (orco), and of ionotropic receptors (ir) leading to the insect’s inability to recognize its host’s cues .

Biochemical Pathways

Piperidine derivatives have been reported to regulate multiple signaling pathways such as akt/mtor/mmp-9, 5′-amp-activated protein kinase-activated nlr family pyrin domain containing-3 inflammasome, voltage-gated k+ current, pkcα/erk1/2, nf-κb/ap-1/mmp-9, wnt/β-catenin, jnk/p38 mapk, and gut microbiota .

Pharmacokinetics

It is known that piperine, a related compound, enhances the bioavailability of several drugs by selectively reducing the expression of uridine diphosphate glucuronosyltransferase (ugt) and sulfotransferase (sult) .

Result of Action

Piperidine derivatives have been reported to have therapeutic potential against various types of cancers .

Action Environment

It is known that the success of suzuki–miyaura coupling, a reaction involving organoboron reagents, arises from the exceptionally mild and functional group tolerant reaction conditions, the relatively stable, readily prepared and generally environmentally benign nature of the organoboron reagents .

未来方向

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, including “2-(Difluoromethoxymethyl)piperidine”, is an important task of modern organic chemistry . The current research aims to discover and biologically evaluate potential drugs containing the piperidine moiety .

属性

IUPAC Name |

2-(difluoromethoxymethyl)piperidine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13F2NO/c8-7(9)11-5-6-3-1-2-4-10-6/h6-7,10H,1-5H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICWAQXCRDIFRQW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)COC(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13F2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Difluoromethoxymethyl)piperidine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

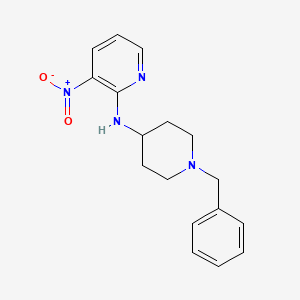

![N-(3,4-difluorophenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholin-4-ylethyl]ethanediamide](/img/structure/B2811942.png)

![9-methyl-N-(3-phenylpropyl)-6,9-diazaspiro[4.5]decane-6-carboxamide](/img/structure/B2811943.png)

![5,8-Diazaspiro[3.5]nonan-6-one](/img/structure/B2811947.png)

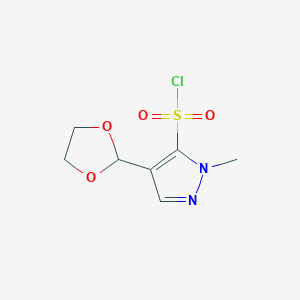

![ethyl 6-methyl-2-(4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2811949.png)

![Methyl 3-[4-[(5-chloropyrazin-2-yl)methylcarbamoylamino]phenyl]propanoate](/img/structure/B2811952.png)